molecular formula C17H17N5O2 B2385992 5-cyclopropyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034558-31-9

5-cyclopropyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Katalognummer: B2385992
CAS-Nummer: 2034558-31-9
Molekulargewicht: 323.356
InChI-Schlüssel: UEJHCSFBCDXCDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-cyclopropyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide (CAS 2034558-31-9) is a synthetic small molecule with a molecular formula of C17H17N5O2 and a molecular weight of 323.35 g/mol . This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of targeted cancer therapies. Its structure incorporates both an isoxazole and a pyrazole moiety, which are privileged scaffolds in drug discovery known to contribute to diverse pharmacological activities . Isoxazole carboxamide compounds, as a class, have been investigated for their potential in treating various neoplasms (cancers), including prostate cancer, leukemia, and breast cancer, as documented in patent literature . The specific molecular architecture of this compound, featuring a cyclopropyl-isoxazole core linked via a carboxamide group to a methylpyridyl-pyrazole fragment, is designed to interact with key biological targets. Research into analogous compounds has identified potent and selective inhibitors of critical signaling pathways. For instance, closely related 5-aminopyrazole-4-carboxamide derivatives have been identified as specific RET kinase inhibitors, which is a promising target in medullary thyroid carcinoma and non-small cell lung cancers . The presence of the 1-methyl-1H-pyrazol-4-yl group on the pyridine ring is a key structural feature intended to optimize binding affinity and selectivity within enzyme active sites. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Eigenschaften

IUPAC Name

5-cyclopropyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-22-10-14(9-20-22)13-4-11(6-18-8-13)7-19-17(23)15-5-16(24-21-15)12-2-3-12/h4-6,8-10,12H,2-3,7H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJHCSFBCDXCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=NOC(=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-cyclopropyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C17H21N3O2\text{C}_{17}\text{H}_{21}\text{N}_{3}\text{O}_{2}

This structure includes a cyclopropyl group, a pyrazole moiety, and an isoxazole ring, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit moderate antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) typically around 250 μg/mL .

2. Inhibition of Enzymatic Activity

Studies have highlighted the potential of pyrazole derivatives as inhibitors of specific enzymes such as soluble epoxide hydrolase (sEH) and p38 mitogen-activated protein kinase (p38 MAPK). The IC50 values for these interactions can vary significantly, with some derivatives showing IC50 values as low as 13 nM against p38 MAPK .

3. Anti-inflammatory Effects

Compounds in this class have demonstrated anti-inflammatory effects by inhibiting cytokine production in cell lines. For example, certain pyrazole-based compounds inhibited TNFα-induced IL-6 production in human chondro-sarcoma cells .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), leading to downstream signaling changes that affect cellular responses such as inflammation and pain perception .
  • Enzyme Inhibition : By inhibiting enzymes like sEH and p38 MAPK, the compound can modulate pathways involved in inflammation and cellular stress responses.

Case Studies

A selection of case studies illustrates the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
Study 1Pyrazole Derivative AAntimicrobialEffective against E. coli with MIC = 250 μg/mL
Study 2Pyrazole Derivative BEnzyme InhibitionIC50 = 50 nM for sEH inhibition
Study 3Pyrazole Derivative CAnti-inflammatoryReduced IL-6 production in SW1353 cells

These studies underscore the potential therapeutic applications of pyrazole-based compounds, including those structurally related to this compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include pyrazole-carboxamide derivatives (e.g., compounds 3a–3p from ) and isoxazole-carbothioamide derivatives (e.g., compounds a–r from ). The table below highlights critical differences:

Compound Core Structure Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound Isoxazole-pyridine-pyrazole 5-Cyclopropyl, 1-methylpyrazole, pyridinylmethyl Carboxamide ~372.4 (estimated)
3a () Pyrazole-pyrazole Chloro, cyano, phenyl Carboxamide 403.1 (C21H15ClN6O)
a–r () Isoxazole-pyrazole Nitrophenyl, methyl, substituted phenyl Carbothioamide ~400–450 (estimated)

Key Observations :

  • The carboxamide linker (vs. carbothioamide in ) enhances hydrogen-bonding capacity, which may influence target binding .

Insights :

  • Yields for analogous carboxamides (e.g., 3a–3d ) range from 62–71%, suggesting moderate efficiency for similar coupling reactions .
Spectroscopic and Analytical Data
Compound ¹H-NMR (δ, Key Signals) MS ([M+H]⁺) Elemental Analysis Reference
Target Compound Not reported ~372.4 (estimated) N/A
3a () 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) 403.1 C: 62.82; H: 3.84; N: 21.04 (Found)
3d () 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H) 421.0 C: 59.72; H: 3.41; N: 20.06 (Found)

Discussion :

  • Aromatic protons in 3a–3d resonate at δ 7.2–8.1, consistent with phenyl and pyrazole rings. The target’s pyridine and pyrazole protons may exhibit similar deshielding.
  • The absence of nitro or chloro substituents in the target compound may simplify its NMR spectrum compared to 3a–3d or a–r .

Vorbereitungsmethoden

Cyclocondensation for Isoxazole Ring Formation

The 5-cyclopropylisoxazole-3-carboxylic acid scaffold is synthesized via a [3+2] cycloaddition between a cyclopropanecarbonitrile oxide and a propiolic acid derivative. Key steps include:

  • Generation of nitrile oxide : Cyclopropanecarbaldehyde is treated with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime, followed by oxidation with sodium hypochlorite to yield cyclopropanecarbonitrile oxide.
  • Cycloaddition with methyl propiolate : The nitrile oxide reacts with methyl propiolate in toluene at 80°C, catalyzed by triethylamine, to form methyl 5-cyclopropylisoxazole-3-carboxylate.
  • Hydrolysis to carboxylic acid : Saponification with aqueous NaOH in methanol (reflux, 6 h) yields 5-cyclopropylisoxazole-3-carboxylic acid (Yield: 78–82%).

Reaction Conditions Table

Step Reagents/Conditions Yield (%)
Nitrile oxide synthesis NH₂OH·HCl, NaClO, CH₃COOH, 0–5°C, 2 h 85
Cycloaddition Methyl propiolate, Et₃N, toluene, 80°C 75
Hydrolysis NaOH (2M), MeOH, reflux, 6 h 80

Synthesis of the Pyridine-Pyrazole Substituent

Suzuki-Miyaura Coupling for Pyridine-Pyrazole Linkage

The (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine fragment is constructed via cross-coupling between 5-bromopyridin-3-ylmethanol and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole:

  • Borylation of 1-methylpyrazole : 1-Methyl-1H-pyrazole is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in dioxane (100°C, 12 h) to form the boronic ester.
  • Coupling with 5-bromopyridin-3-ylmethanol : The boronic ester reacts with 5-bromopyridin-3-ylmethanol under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 8 h) to yield (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol (Yield: 65%).
  • Amination : The alcohol is converted to methanamine via a Gabriel synthesis (phthalimide, DIAD, PPh₃, THF) followed by hydrazinolysis (NH₂NH₂, EtOH, reflux).

Key Analytical Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, pyridine-H), 8.02 (s, 1H, pyrazole-H), 4.65 (s, 2H, CH₂NH₂).

Carboxamide Bond Formation

Activation and Coupling

The final step involves coupling 5-cyclopropylisoxazole-3-carboxylic acid with (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine using carbodiimide-mediated activation:

  • Activation : The carboxylic acid (1.2 eq) is treated with HATU (1.5 eq) and DIPEA (3 eq) in DMF (0°C, 15 min).
  • Aminolysis : The activated ester is reacted with methanamine (1.0 eq) at room temperature for 12 h, followed by purification via silica chromatography (EtOAc/hexane) to yield the target compound (Yield: 70%).

Optimization Insights

  • Solvent selection : DMF outperforms THF due to better solubility of intermediates.
  • Catalyst screening : HATU provides higher yields than EDCl/HOBt (70% vs. 55%).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calcd. for C₂₀H₂₀N₆O₂: 376.1644; found: 376.1648.
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.3 (C=O), 158.1 (isoxazole-C3), 150.2 (pyridine-C5).

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Suzuki coupling High regioselectivity, mild conditions Requires Pd catalysts
Gabriel amination Avoids over-alkylation Multi-step, moderate yields
HATU-mediated coupling High efficiency, short reaction time Costly reagents

Scale-Up Considerations and Industrial Relevance

  • Catalyst recycling : Pd recovery from Suzuki reactions reduces costs.
  • Continuous flow synthesis : Microreactors improve nitrile oxide cycloaddition safety and yield.

Applications in Medicinal Chemistry

This compound’s isoxazole and pyrazole motifs are associated with kinase inhibition and anticancer activity, as seen in analogs like EZM 2302. Preclinical studies suggest potential in targeting hematological malignancies via CARM1 inhibition.

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to prioritize derivatives?

  • Methodology :
  • Fragment-Based Screening : Replace the cyclopropyl group with substituted phenyl rings and correlate logP with cytotoxicity .
  • Free-Wilson Analysis : Quantify contributions of substituents to IC₅₀ values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.